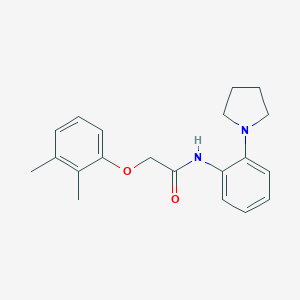![molecular formula C18H19BrN2O3 B243841 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMB is a small molecule that belongs to the class of benzamides and has a molecular weight of 399.34 g/mol.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its interaction with the target enzymes, leading to their inhibition. 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide binds to the ATP-binding site of the enzymes, preventing the transfer of phosphate groups and subsequent activation of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β.
Biochemical and Physiological Effects:
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide inhibits cell proliferation and induces apoptosis in cancer cells. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. Furthermore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to exhibit high selectivity and potency against its target enzymes. However, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also has some limitations. It is a synthetic molecule that requires expertise in organic chemistry for its synthesis. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. In addition, future studies could focus on optimizing the synthesis method of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide to improve its yield and purity. Furthermore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide could be modified to improve its selectivity and potency against its target enzymes. Finally, more studies are needed to determine the safety and efficacy of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in humans.
Synthesis Methods
The synthesis of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-methoxy-2-(4-morpholinyl)aniline, which is then reacted with 4-bromo-1-fluorobenzene to obtain the final product, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has the potential to be developed as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
Molecular Formula |
C18H19BrN2O3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-bromo-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-15-6-7-17(21-8-10-24-11-9-21)16(12-15)20-18(22)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
HXEABDMQSXYRJC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)